(3-methoxyphenyl)(pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxyphenyl)(pyridin-3-yl)methanamine: is a chemical compound that features a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine typically involves the following steps:
Bromination: The starting material, 3-methoxybenzene, undergoes bromination to introduce a bromo group at the meta position relative to the methoxy group.
Amination: The brominated compound is then subjected to amination using an appropriate amine source, such as pyridin-3-ylamine, under controlled conditions.
Reduction: The resulting intermediate undergoes reduction to form the final product, This compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
(3-methoxyphenyl)(pyridin-3-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypervalent iodine reagents and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Halogenated derivatives, nitro compounds, and other functionalized derivatives.
Scientific Research Applications
(3-methoxyphenyl)(pyridin-3-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-methoxyphenyl)(pyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(3-methoxyphenyl)(pyridin-3-yl)methanamine: can be compared with other similar compounds, such as (3-methoxyphenyl)(pyridin-2-yl)methanamine and (3-methoxyphenyl)(pyridin-4-yl)methanamine . These compounds differ in the position of the pyridine ring, which can affect their chemical properties and biological activities. The uniqueness of This compound
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(3-methoxyphenyl)-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-6-2-4-10(8-12)13(14)11-5-3-7-15-9-11/h2-9,13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPPBEUHBACCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.